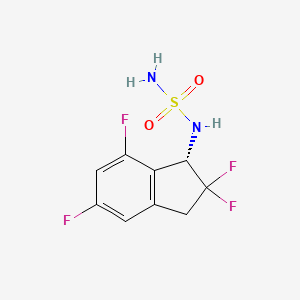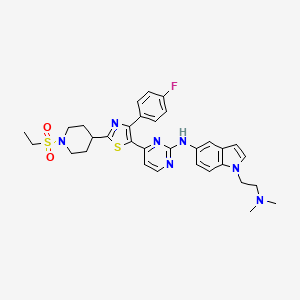
Egfr-IN-90
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-90 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound is particularly effective against EGFR mutations such as L858R, T790M, and C797S, which are commonly associated with resistance to first- and second-generation EGFR inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-90 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
化学反応の分析
Types of Reactions
Egfr-IN-90 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield quinazoline derivatives with enhanced biological activity .
科学的研究の応用
Egfr-IN-90 has a wide range of scientific research applications, including:
作用機序
Egfr-IN-90 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of tyrosine residues within the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway .
類似化合物との比較
Egfr-IN-90 is unique compared to other EGFR inhibitors due to its high potency against multiple EGFR mutations, including L858R, T790M, and C797S. Similar compounds include:
Erlotinib: Another EGFR inhibitor with similar applications but also less effective against resistant mutations.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutations but may still face resistance from C797S mutations.
This compound stands out due to its broad-spectrum activity and potential to overcome resistance mechanisms that limit the efficacy of other EGFR inhibitors .
特性
分子式 |
C32H36FN7O2S2 |
|---|---|
分子量 |
633.8 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]-N-[4-[2-(1-ethylsulfonylpiperidin-4-yl)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]indol-5-amine |
InChI |
InChI=1S/C32H36FN7O2S2/c1-4-44(41,42)40-17-13-23(14-18-40)31-37-29(22-5-7-25(33)8-6-22)30(43-31)27-11-15-34-32(36-27)35-26-9-10-28-24(21-26)12-16-39(28)20-19-38(2)3/h5-12,15-16,21,23H,4,13-14,17-20H2,1-3H3,(H,34,35,36) |
InChIキー |
URSAVMMLTMTCOJ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NC(=C(S2)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


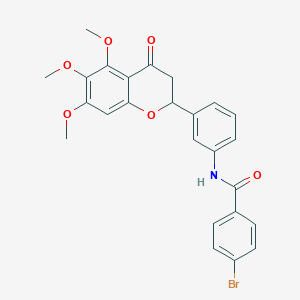

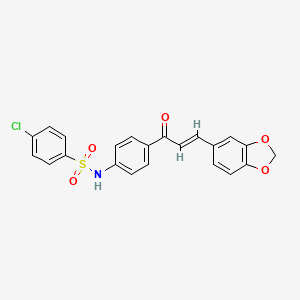
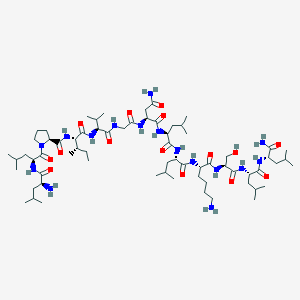
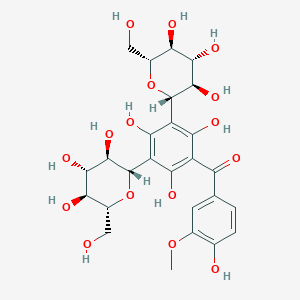
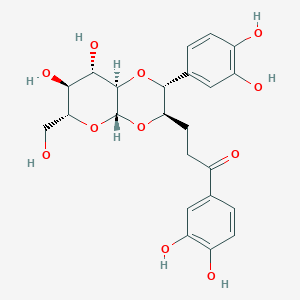
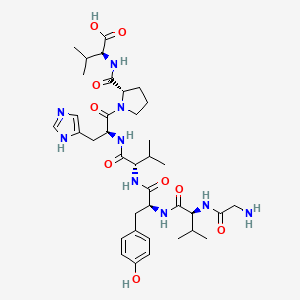
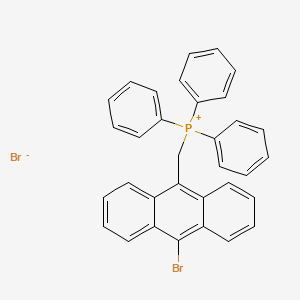
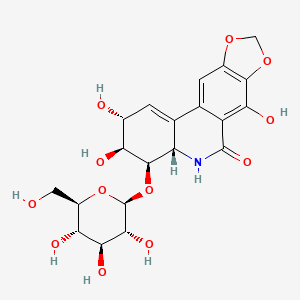
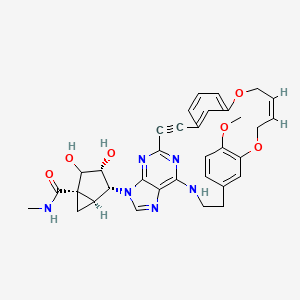
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

